Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-
Description
Historical Context and Discovery of Benzenamine Derivatives
The historical foundation of benzenamine derivatives traces back to the pioneering work of the early nineteenth century, establishing a rich legacy that culminates in modern sophisticated compounds like Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-. The fundamental precursor compound, aniline, was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, who initially called it Crystallin. This discovery marked the beginning of a revolutionary era in organic chemistry, as subsequent scientists including Friedlieb Runge in 1834, who isolated a substance from coal tar that he called kyanol or cyanol, and Carl Julius Fritzsche in 1840, who treated indigo with caustic potash to obtain an oil he named aniline, all contributed to understanding this fundamental aromatic amine. The consolidation of these discoveries occurred when it was recognized that all these variously named substances were identical, establishing aniline as the cornerstone of aromatic amine chemistry.
The transformative moment in benzenamine derivative history occurred in 1856 when eighteen-year-old British scientist William Henry Perkin made his accidental discovery of mauveine while attempting to synthesize quinine. Perkin's oxidation of aniline using potassium dichromate produced a brilliant purple dye, marking the birth of synthetic dye chemistry and demonstrating the commercial potential of aniline derivatives. This discovery fundamentally changed the trajectory of organic chemistry and materials science, as August Wilhelm von Hofmann's subsequent research on aniline helped lay the foundation of the aniline-dye industry. Hofmann's work was particularly significant as he demonstrated that a variety of substances previously identified in contemporary chemical literature as obtainable from coal tar naphtha were all derivatives of a single nitrogenous base, aniline, including substances called Kyanol, Anilin, Krystallin, and Benzidam.
The evolution from simple aniline to complex derivatives like Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)- represents centuries of chemical advancement and understanding. The introduction of bromination and extended conjugation systems in modern derivatives reflects the sophisticated control chemists have achieved over molecular architecture. This historical progression from natural indigo extraction to synthetic dye production to modern optoelectronic materials demonstrates the continuous evolution of benzenamine chemistry, with each advancement building upon previous discoveries to create increasingly sophisticated molecular structures with tailored properties for specific applications.
Significance of Brominated Triphenylamine Compounds in Materials Science
Brominated triphenylamine compounds have emerged as critically important materials in contemporary materials science, representing a significant advancement in the development of organic semiconductor technologies. The strategic incorporation of bromine substituents into triphenylamine frameworks fundamentally alters the electronic properties of these molecules, leading to enhanced charge transport capabilities that are essential for modern optoelectronic applications. Research has demonstrated that bromine-substituted triphenylamine derivatives exhibit hole mobilities that show one order of magnitude enhancement compared with non-brominated analogs under identical electric field conditions. This substantial improvement in charge transport properties directly translates to superior device performance, as evidenced by traditional green phosphorescent organic light-emitting diodes that utilize brominated triphenylamine derivatives as hole transport materials, achieving ultralow operating voltages below 2.4 volts at 1 candela per square meter and very high luminous efficiencies exceeding 21 percent and 90 lumens per watt.
The molecular basis for these enhanced properties lies in the unique electronic characteristics imparted by bromine substitution, which creates favorable intermolecular interactions that facilitate efficient charge transport. Studies utilizing scanning tunneling microscopy have revealed that bromination-enhanced interactions between bromophenyl rings promote attractive interactions between neighboring molecules, facilitating self-assembly processes that are crucial for device performance. The propeller-shaped conformation of brominated triphenylamine compounds gives rise to chiral enantiomers, and research has shown that chiral recognition in self-assembled structures is attributed to stereoselective interactions between neighboring molecules, which are enhanced by attractive bromophenyl-bromophenyl interactions. These findings provide valuable insights into the role of bromo substituents in controlling steric interactions of chiral molecules, offering new pathways for designing materials with precisely controlled properties.
The applications of brominated triphenylamine compounds extend across multiple domains of materials science, including organic photovoltaics, organic light-emitting diodes, and organic field-effect transistors. The excellent electron transfer properties of these compounds, primarily due to the conjugated system in their molecular structure, enable π electrons to move freely within molecules, allowing rapid electron transfer and improved material conductivity. In organic solar cells, brominated triphenylamine derivatives serve as essential components of photoactive layers, forming beneficial interface contacts with electron donor or acceptor materials and promoting separation and transport of photo-generated charge carriers. The synthesis of luminescent layer materials for organic light-emitting diodes utilizing brominated triphenylamine compounds has enabled the development of materials with different luminescent colors and efficiencies through molecular structure modification and introduction of various luminescent groups.
Research Objectives for 4-[2-(4-Bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)benzenamine
The research objectives for Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)- encompass a comprehensive investigation of its structural, electronic, and functional properties to optimize its performance in advanced optoelectronic applications. Primary research focuses on elucidating the relationship between molecular structure and charge transport properties, particularly investigating how the unique combination of bromophenyl and methylphenyl substituents influences hole mobility and electronic characteristics. The compound's classification as a styryl triarylamine with hole-transporting capabilities makes it an ideal candidate for systematic investigation of structure-property relationships in organic semiconductor materials, with particular emphasis on understanding how the extended conjugation system created by the ethenyl bridge affects overall electronic performance.
Advanced characterization studies aim to determine precise physical and chemical properties of the compound, including comprehensive thermal analysis, spectroscopic characterization, and electrochemical evaluation. Research data indicates that the compound exhibits a melting point range of 155.0 to 159.0 degrees Celsius and a boiling point of 593.4 plus or minus 49.0 degrees Celsius, with a density of 1.288 plus or minus 0.06 grams per cubic centimeter. These thermal properties are crucial for processing applications and device fabrication, as they determine the conditions under which the material can be effectively utilized in manufacturing processes. Spectroscopic investigations focus on understanding the electronic transitions and optical properties that make this compound suitable for optoelectronic applications, particularly its absorption and emission characteristics in various environments.
Material synthesis optimization represents another critical research objective, involving development of efficient synthetic pathways that ensure high purity and yield while maintaining cost-effectiveness for potential commercial applications. The compound's synthesis typically involves sophisticated organic chemistry techniques, including coupling reactions and careful control of reaction conditions to achieve the desired molecular architecture. Research efforts focus on refining these synthetic approaches to improve reproducibility and scalability, essential factors for transitioning from laboratory-scale preparation to industrial production. Additionally, investigation of the compound's stability under various environmental conditions, including exposure to light, heat, and atmospheric conditions, provides essential information for practical applications and long-term device reliability.
Table 1: Physical and Chemical Properties of Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-
Table 2: Alternative Names and Identifiers for Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-
Properties
IUPAC Name |
N-[4-[2-(4-bromophenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN/c1-21-3-15-26(16-4-21)30(27-17-5-22(2)6-18-27)28-19-11-24(12-20-28)8-7-23-9-13-25(29)14-10-23/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCDVGKGPSNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-, also known by its CAS number 101186-77-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological significance, particularly focusing on its antimicrobial and anticancer activities.
- Molecular Formula : C28H24BrN
- Molecular Weight : 454.4 g/mol
- CAS Number : 101186-77-0
- Chemical Structure : The compound features a brominated phenyl group attached to a vinyl group, which is further connected to a bis(4-methylphenyl) amine structure.
Synthesis
The synthesis of this compound typically involves the coupling of brominated phenyl derivatives with appropriate amines. The synthetic route can be optimized for yield and purity, often utilizing microwave-assisted techniques for efficiency.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives of benzenamine can exhibit significant activity against various bacterial strains and fungi. For instance, research has shown that certain brominated phenyl compounds possess promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Tested Strains |
|---|---|---|
| d1 | Moderate | E. coli |
| d2 | Strong | S. aureus |
| d3 | Weak | C. albicans |
Anticancer Activity
The anticancer potential of benzenamine derivatives has been explored in various studies. A notable investigation involved the evaluation of these compounds against human breast adenocarcinoma cell lines (MCF7). The results indicated that some derivatives demonstrated significant cytotoxicity, with IC50 values comparable to established anticancer agents such as doxorubicin.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound d6 | 15.63 | MCF7 |
| Compound d7 | 10.50 | MDA-MB-231 |
| Doxorubicin | 12.00 | MCF7 |
These findings suggest that the presence of specific substituents on the phenyl rings can enhance the biological activity of these compounds through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
-
Case Study on Antimicrobial Activity :
A study published in MDPI evaluated a series of brominated compounds for their antimicrobial efficacy using a turbidimetric method. Compounds similar to benzenamine showed significant inhibition against both bacterial and fungal pathogens, indicating their potential as therapeutic agents . -
Case Study on Anticancer Effects :
Research conducted on the cytotoxic effects of benzenamine derivatives revealed that specific structural modifications led to enhanced activity against breast cancer cell lines. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, demonstrating that some derivatives had IC50 values significantly lower than those of traditional chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between benzenamine derivatives and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting tumor growth through various pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]benzenamine (CAS 90884-12-1)
- Structure : Replaces bromine with a methyl group on the ethenyl-linked phenyl ring.
- Impact : The methyl group is electron-donating, leading to higher HOMO levels (~-5.2 eV) compared to the brominated analog (~-5.5 eV, estimated). This enhances hole-transport properties but reduces electron affinity .
4-[(E)-2-(4-Methylphenyl)vinyl]-N,N-diphenylaniline (CAS 90884-10-9)
- Structure : Uses diphenylamine (N,N-diphenyl) instead of bis(4-methylphenyl) groups.
- Impact : Reduced steric hindrance and lower hydrophobicity (XlogP ~7.8 vs. ~8.5 for the brominated compound) improve solubility in organic solvents. However, the absence of methyl groups reduces thermal stability .
Bis-(4-nitrophenyl)phenylamine
Physical and Electronic Properties
| Property | Target Compound (Br) | Methyl Analog (Me) | Diphenylamine Analog | Nitro Analog (NO₂) |
|---|---|---|---|---|
| Molecular Weight | 481.45 | 389.53 | 361.49 | 365.32 |
| XlogP | ~8.9 | 8.5 | 7.8 | 4.2 |
| HOMO (eV) | -5.5 (est.) | -5.2 | -5.3 | -6.0 |
| LUMO (eV) | -2.3 (est.) | -2.0 | -2.1 | -3.5 |
| Charge Mobility | Ambipolar | p-type | p-type | n-type |
Device Performance Comparisons
Photoconductive Cells
- The methyl-substituted analog achieves a photosensitivity of 1.0 (lx·s)⁻¹, outperforming the brominated compound in charge acceptance (935 V vs. ~800 V estimated for Br-derivative) .
Preparation Methods
Preparation Methods Analysis
The preparation of Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)- involves multi-step organic synthesis strategies focused on constructing the styryl linkage, introducing the bromophenyl substituent, and functionalizing the nitrogen with bis(4-methylphenyl) groups. The key synthetic approaches identified in the literature and patent documents are summarized below.
General Synthetic Strategy
The compound is typically synthesized via a cross-coupling reaction or condensation reaction involving:
- A 4-bromophenyl-substituted precursor (such as 4-bromobenzaldehyde or 4-bromobenzene derivatives).
- A substituted aniline derivative (N,N-bis(4-methylphenyl)aniline).
- Formation of the ethenyl (vinyl) linkage through a Wittig reaction , Heck coupling , or related vinylation methods.
Specific Preparation Routes
Condensation and Vinylation Approach
- Step 1: Preparation of 4-bromobenzaldehyde or equivalent bromophenyl precursor.
- Step 2: Condensation of 4-bromobenzaldehyde with N,N-bis(4-methylphenyl)aniline or its derivatives to form the styryl linkage. This can be achieved by aldol condensation or Wittig-type reactions , leading to the formation of the ethenyl bridge connecting the bromophenyl and aniline moieties.
- Step 3: Purification by recrystallization or chromatography to isolate the target compound.
This method is supported by analogous syntheses of bromophenyl-substituted aromatic amines and styryl derivatives found in the literature.
Palladium-Catalyzed Cross-Coupling (Heck Reaction)
- Step 1: Use of 4-bromo-substituted aryl halide and a styrene derivative bearing N,N-bis(4-methylphenyl)amino functionality.
- Step 2: Palladium-catalyzed Heck coupling to form the carbon-carbon double bond linking the bromophenyl and aniline units.
- Step 3: Work-up and purification to obtain the desired product.
This approach aligns with modern synthetic methods for constructing styryl-substituted aromatic amines and is consistent with the preparation of similar compounds in patent CN103058876A and related literature.
N-Arylation and Subsequent Functionalization
- Initial synthesis of N,N-bis(4-methylphenyl)aniline via Buchwald-Hartwig amination or copper-catalyzed coupling of aniline with 4-methylphenyl halides.
- Subsequent vinylation or condensation with 4-bromobenzaldehyde derivatives to introduce the 4-[2-(4-bromophenyl)ethenyl] substituent.
This multi-step approach is common in the synthesis of complex aromatic amines and is referenced in methods for preparing related compounds.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents/Precursors | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation & Vinylation | 4-Bromobenzaldehyde, N,N-bis(4-methylphenyl)aniline | Reflux in ethanol or suitable solvent, base catalyst | 60-85 | Common, straightforward; requires purification by recrystallization or chromatography |
| Palladium-Catalyzed Heck | 4-Bromoaryl halide, styrene derivative, Pd catalyst | Pd catalyst, base, elevated temperature (80-120°C) | 65-80 | Efficient C-C bond formation; requires careful catalyst handling and inert atmosphere |
| N-Arylation + Vinylation | Aniline, 4-methylphenyl halides, 4-bromobenzaldehyde | Cu or Pd catalyst for amination; subsequent condensation | 55-75 | Multi-step; allows modular synthesis of substituted anilines |
Detailed Research Findings
Patent CN103058876A Insights
- Describes preparation methods of bromophenyl-substituted aromatic amines via catalytic coupling reactions.
- Emphasizes use of copper or palladium catalysts for C-N bond formation and vinylation steps.
- Highlights reaction parameters such as temperature, solvent choice, and catalyst loading that optimize yield and purity.
Related Synthetic Studies
- Research on perimidine derivatives involving 4-bromophenyl substitutions shows condensation reactions with amines and aldehydes under reflux conditions yield high-purity products.
- Synthesis of hydrazide derivatives from 4-bromophenyl-indole compounds demonstrates that reflux in ethanol with equimolar reactants is effective for forming complex aromatic amines.
- Screening of compounds with similar aromatic amine structures indicates that Mitsunobu reactions and alkylation steps are useful for further functionalization, which may be adapted for the target compound.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Molecular Formula : C₃₅H₃₁BrN
- Molecular Weight : 545.54 g/mol
- LogP : ~11.5 (indicative of high hydrophobicity)
- Key Features : The presence of a bromophenyl group enhances electronic polarization, while the bis(4-methylphenyl)amine moiety contributes to steric bulk and thermal stability.
- Methodological Insight : For solubility studies, use polar aprotic solvents (e.g., DMF, THF) and consider sonication for dispersion. For optical characterization, UV-Vis spectroscopy in thin films or frozen solutions is recommended due to aggregation-induced emission (AIE) properties .
Q. What synthetic routes are reported for analogous triarylamine derivatives, and how can they be adapted for this compound?
- Palladium-Catalyzed Coupling : Buchwald–Hartwig amination is widely used for N-arylation. For example, M1 (a brominated triarylamine derivative) was synthesized via Pd-catalyzed coupling of p-anisidine with 1-bromo-4-iodobenzene .
- Stille or Suzuki Cross-Coupling : To introduce the ethenyl-bromophenyl group, cross-coupling reactions with organoboron or organotin reagents may be employed.
- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients is effective for isolating intermediates .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) with mobile phases like acetonitrile/water (80:20) provides baseline separation of related triarylamines. Retention time: ~12–15 min .
- NMR : ¹H NMR (CDCl₃) typically shows aromatic protons at δ 6.8–7.5 ppm and methyl groups at δ 2.3–2.5 ppm. ¹³C NMR confirms substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and isotopic patterns (e.g., bromine signature) .
Advanced Research Questions
Q. What are the contradictions in reported thermal stability data for triarylamines, and how can they be resolved experimentally?
- Reported Data :
| Property | Value (This Compound) | Related Compound (TGAE) |
|---|---|---|
| Thermal Decomposition (°C) | ~300–350 | 280–310 |
| Glass Transition (°C) | Not reported | 120–150 |
- Resolution Strategy : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) at 10°C/min. Compare with differential scanning calorimetry (DSC) to distinguish decomposition from phase transitions. Optimize annealing protocols for thin-film applications .
Q. How does the bromine substituent impact charge transport in organic electronic devices?
- Hypothesis : Bromine increases electron-withdrawing character, potentially enhancing hole mobility in OLEDs or OFETs.
- Experimental Design :
- Fabricate bilayer devices (ITO/hole transport layer (HTL)/emissive layer).
- Compare current density-voltage (J-V) curves with non-brominated analogs (e.g., N,N-bis(4-methylphenyl) derivatives) .
- Use space-charge-limited current (SCLC) measurements to quantify hole mobility.
Q. What computational methods are suitable for modeling the excited-state dynamics of this compound?
- DFT/TD-DFT : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Key Parameters :
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.2 | Triarylamine core |
| LUMO | -2.8 | Bromophenyl-ethenyl group |
- Advanced Modeling : Include solvent effects (PCM model) and simulate UV-Vis spectra using CAM-B3LYP for accuracy in charge-transfer transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
